molecular formula C19H32N2O B4921251 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine

Cat. No. B4921251
M. Wt: 304.5 g/mol
InChI Key: SGYHRHNQNIHAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been extensively studied for its potential use in scientific research applications due to its unique biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine may also interact with other neurotransmitter systems, such as dopamine and norepinephrine, to produce its effects.
Biochemical and Physiological Effects:
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine has been shown to produce a range of biochemical and physiological effects, including changes in mood, appetite, and sleep. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine has also been shown to have mild hallucinogenic effects, such as visual distortions and altered perception of time.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine in scientific research is its selective activity at the serotonin 5-HT2A and 5-HT2C receptors, which allows for the study of these specific receptor subtypes. However, one limitation is that 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine may have off-target effects at other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine, including:
1. Further investigation of the mechanism of action of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine and its interactions with other neurotransmitter systems.
2. Development of more selective agonists and antagonists for the serotonin 5-HT2A and 5-HT2C receptors.
3. Investigation of the potential therapeutic applications of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine for mood disorders and other psychiatric conditions.
4. Exploration of the use of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine as a tool for studying the role of serotonin in brain function and behavior.
In conclusion, 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine is a synthetic compound that has been extensively studied for its potential use in scientific research applications. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine has unique biochemical and physiological effects, and its selective activity at the serotonin 5-HT2A and 5-HT2C receptors makes it a valuable tool for studying these specific receptor subtypes. However, further research is needed to fully understand the mechanism of action of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine and its potential therapeutic applications.

Synthesis Methods

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine can be synthesized by the reaction of 4-tert-butyl-2-methylphenol with propylene oxide, followed by the addition of 4-methylpiperazine. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine has been used in various scientific research applications, including studies on the central nervous system, serotonin receptors, and drug abuse. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine has been shown to have agonist activity at the serotonin 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, appetite, and sleep.

properties

IUPAC Name

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O/c1-16-15-17(19(2,3)4)7-8-18(16)22-14-6-9-21-12-10-20(5)11-13-21/h7-8,15H,6,9-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYHRHNQNIHAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.